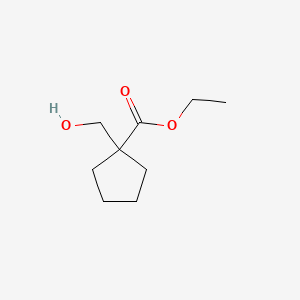

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUICUZWYQYTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, with the CAS number 1075-82-7, is a bifunctional organic molecule that serves as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring both a primary alcohol and an ethyl ester attached to a cyclopentane ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical properties. The cyclopentane core provides a rigid scaffold, while the hydroxymethyl and ethyl carboxylate groups offer sites for a range of chemical modifications.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [1][3] |

| Molecular Weight | 172.22 g/mol | [1][2][3] |

| CAS Number | 1075-82-7 | [2][3] |

| Appearance | Likely a liquid (based on similar structures) | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 1-(hydroxymethyl)cyclopentanecarboxylic acid. This acid-catalyzed reaction with ethanol offers a direct and efficient method for its preparation.[4][5][6][7]

Experimental Protocol: Fischer Esterification

This protocol is adapted from the well-established Fischer esterification procedure for similar compounds.[4][5][6][7][8]

Materials:

-

1-(hydroxymethyl)cyclopentanecarboxylic acid

-

Absolute Ethanol (large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1-(hydroxymethyl)cyclopentanecarboxylic acid and a large excess of absolute ethanol (e.g., 10-20 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Excess Ethanol: The Fischer esterification is an equilibrium-limited reaction.[4][7] Using a large excess of ethanol shifts the equilibrium towards the formation of the ester, thereby increasing the yield.

-

Acid Catalyst: The carbonyl carbon of the carboxylic acid is not sufficiently electrophilic to be attacked by the neutral alcohol. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ethanol.[4][6]

-

Neutralization and Washing: The workup procedure is crucial to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound provides two key reactive centers: the hydroxyl group and the ester group. This allows for a range of selective transformations.

Reactions at the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. For instance, pyridinium chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidants like potassium permanganate would lead to the dicarboxylic acid monoester.

-

Esterification/Etherification: The hydroxyl group can be readily acylated to form esters or alkylated to form ethers. These reactions are fundamental in protecting the alcohol functionality or for introducing further structural diversity.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce new functional groups.

Reactions at the Ester Group

-

Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the parent carboxylic acid, 1-(hydroxymethyl)cyclopentanecarboxylic acid.

-

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the corresponding ester of the new alcohol.

-

Reduction: The ester can be reduced to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopentane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: The ester can react with amines to form the corresponding amides.

Reactivity Overview Diagram

Caption: Reactivity of Functional Groups.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectral data can be predicted based on its structure and the known chemical shifts of similar compounds.

Predicted ¹H NMR Spectroscopy

-

Ethyl group: A quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃).

-

Hydroxymethyl group: A singlet or a doublet (if coupled to the hydroxyl proton) around 3.5-3.7 ppm (CH₂-OH). The hydroxyl proton itself would likely appear as a broad singlet.

-

Cyclopentane ring protons: A series of multiplets in the range of 1.5-2.0 ppm.

Predicted ¹³C NMR Spectroscopy

-

Ester carbonyl: A peak in the region of 170-175 ppm.

-

Ester O-CH₂: A peak around 60-62 ppm.

-

Hydroxymethyl CH₂-OH: A peak around 65-70 ppm.

-

Quaternary carbon: The carbon atom of the cyclopentane ring attached to both the ester and hydroxymethyl groups would appear around 50-55 ppm.

-

Cyclopentane ring CH₂ groups: Peaks in the aliphatic region of 20-40 ppm.

-

Ester CH₃: A peak around 14 ppm.

Predicted Infrared (IR) Spectroscopy

-

O-H stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.[9]

-

C-H stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds.[9][10]

-

C=O stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.[9]

-

C-O stretch: Absorptions in the 1300-1000 cm⁻¹ region for the C-O single bonds of the ester and the alcohol.[9]

Applications in Drug Development and Medicinal Chemistry

This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules.[1][2][3][11] Its bifunctional nature allows for the introduction of the substituted cyclopentane motif into larger scaffolds, a structural feature present in some biologically active compounds. The cyclopentane ring can serve as a rigid core to orient functional groups in a specific spatial arrangement, which is often crucial for binding to biological targets.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation via Fischer esterification and the orthogonal reactivity of its two functional groups make it an attractive starting material for the synthesis of a wide range of target molecules. For researchers and scientists in drug development, a thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents.

References

Sources

- 1. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. nbinno.com [nbinno.com]

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate CAS number 1075-82-7

An In-Depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (CAS 1075-82-7)

Abstract & Overview

This compound, identified by CAS number 1075-82-7, is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry.[1] Its structure uniquely combines a stable cyclopentane scaffold with two distinct functional groups: an ethyl ester and a primary hydroxymethyl group.[2] This arrangement provides two reactive centers that can be manipulated selectively, making it a versatile building block for the synthesis of more complex molecules and pharmaceutical intermediates.[3] Investigations have highlighted its potential in the development of novel anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive technical overview covering its physicochemical properties, detailed synthesis protocols, spectroscopic profile, chemical reactivity, and essential safety guidelines for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of reproducible science. This compound is a liquid at room temperature, and its polarity is influenced by the presence of both the ester and the hydroxyl group, rendering it soluble in a range of common organic solvents.[1][2]

Caption: Workflow for the synthesis and purification of the title compound.

Experimental Protocol: Selective Reduction

This protocol describes the synthesis starting from Diethyl cyclopentane-1,1-dicarboxylate.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Diethyl cyclopentane-1,1-dicarboxylate (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Rationale: Anhydrous (dry) conditions are critical because LiAlH₄ reacts violently with water. Nitrogen provides an inert atmosphere to prevent moisture from entering the reaction.

-

-

Cooling: The flask is cooled to 0°C using an ice-water bath.

-

Rationale: The reduction of esters with LiAlH₄ is highly exothermic. Cooling the reaction prevents overheating, which could lead to side reactions and a decrease in selectivity and yield.

-

-

Reagent Addition: A solution of LiAlH₄ (1.0 M in THF, 1 equivalent) is added dropwise via the dropping funnel over 30-60 minutes. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Rationale: Using a single equivalent of the reducing agent is key to selectively reducing only one of the two ester groups. Dropwise addition maintains temperature control.

-

-

Reaction Quench: Once the starting material is consumed (as indicated by TLC), the reaction is carefully quenched at 0°C by the slow, dropwise addition of ethyl acetate, followed by water and then a dilute acid solution (e.g., 1M HCl).

-

Rationale: The quench deactivates any remaining LiAlH₄. This process is also highly exothermic and must be done slowly and at low temperature to avoid uncontrolled effervescence.

-

-

Extraction and Workup: The layers are separated, and the aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Rationale: This standard workup procedure isolates the crude product from the aqueous phase and inorganic salts.

-

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure this compound.

-

Rationale: Chromatography separates the desired product from any unreacted starting material, the diol byproduct, and other impurities, ensuring high purity.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific experimental spectra are proprietary, the expected data can be reliably predicted based on the known effects of its functional groups. [4] Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, deshielded by the adjacent oxygen and split by the methyl group. |

| ~ 3.60 | Singlet (s) | 2H | -CH₂ -OH | Methylene protons of the hydroxymethyl group. Adjacent to a quaternary carbon, so no splitting is expected. |

| ~ 2.50 | Broad Singlet (br s) | 1H | -CH₂-OH | The hydroxyl proton signal is often broad and its position can vary with concentration and sample purity. |

| ~ 1.90 - 1.60 | Multiplet (m) | 8H | Cyclopentane Ring Protons | The eight protons on the cyclopentane ring will overlap, creating a complex multiplet. |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

Table 3: Predicted ¹³C NMR, IR, and MS Data

| Technique | Feature | Predicted Value | Rationale |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon | ~ 175 ppm | Typical chemical shift for an ester carbonyl carbon. |

| Quaternary Carbon | ~ 50 ppm | The central carbon of the cyclopentane ring bonded to the functional groups. | |

| -C H₂-OH | ~ 65 ppm | Carbon of the hydroxymethyl group, deshielded by oxygen. | |

| -O-C H₂-CH₃ | ~ 61 ppm | Methylene carbon of the ethyl ester, deshielded by oxygen. | |

| Cyclopentane Carbons | ~ 35 ppm, ~ 24 ppm | Signals for the two sets of equivalent CH₂ groups in the ring. | |

| Methyl Carbon | ~ 14 ppm | Methyl carbon of the ethyl ester group. | |

| IR | O-H Stretch | ~ 3400 cm⁻¹ (broad) | Characteristic broad absorption for the hydroxyl group due to hydrogen bonding. |

| C-H Stretch | ~ 2960, 2870 cm⁻¹ | Aliphatic C-H stretching. | |

| C=O Stretch | ~ 1730 cm⁻¹ (strong) | Strong, sharp absorption characteristic of an ester carbonyl group. | |

| C-O Stretch | ~ 1250 - 1100 cm⁻¹ | Stretching vibrations for the C-O single bonds of the ester and alcohol. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 172 | Corresponds to the molecular weight of the compound. |

| Key Fragments | m/z = 141 ([M-CH₂OH]⁺) | Loss of the hydroxymethyl group. |

| | | m/z = 127 ([M-OC₂H₅]⁺) | Loss of the ethoxy group. |

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The hydroxymethyl group can undergo oxidation or nucleophilic substitution, while the ester group is susceptible to hydrolysis or transesterification. [1]This allows for a stepwise and controlled elaboration of the molecular scaffold.

Caption: Key chemical transformations of the title compound.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol can be selectively oxidized. Using mild reagents like Pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, Ethyl 1-formylcyclopentanecarboxylate. [1]Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or TEMPO, will oxidize it fully to the carboxylic acid, forming Ethyl 1-carboxycyclopentanecarboxylate. [1]This selectivity is crucial for building molecular complexity.

-

Reactions of the Ester Group: The ethyl ester can undergo hydrolysis under either acidic or basic conditions to yield 1-(hydroxymethyl)cyclopentanecarboxylic acid. [1]It can also undergo transesterification in the presence of another alcohol and a suitable catalyst to form a different ester. [1]* Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group or activated for nucleophilic substitution reactions. For instance, under Mitsunobu conditions (using DIAD and PPh₃), it can be displaced by a wide range of nucleophiles, enabling the introduction of various functionalities. [1]

Safety, Storage, and Handling

While the toxicological properties of this compound have not been fully investigated, prudent laboratory practices are essential. [5]Adherence to the following guidelines ensures safe handling and maintains the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [6][7]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. [6][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3]Keep away from strong oxidizing agents, as they can react with the hydroxymethyl group. [3]* Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [7]* Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. [6]

Conclusion

This compound (CAS 1075-82-7) is a valuable and versatile synthetic intermediate. Its bifunctional nature allows for selective chemical transformations, making it an important building block for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel compounds and technologies.

References

- Benchchem. (n.d.). This compound | 1075-82-7.

- CymitQuimica. (n.d.). CAS 1075-82-7: Cyclopentanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester.

- ChemicalBook. (2023). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 1 g.

- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.

- PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate.

- ChemicalBook. (2024). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1.

- Smolecule. (2024). Buy Diethyl cyclopent-1-ene-1,2-dicarboxylate | 70202-92-5.

- PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

- ChemicalBook. (n.d.). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis.

- University of Calgary. (n.d.). CSD Solution #13.

- Fisher Scientific. (2024). Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate - SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- On-Chembio. (2025). Sourcing High-Purity Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate for Pharma R&D.

- LookChem. (n.d.). Cas 41248-23-1, ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE.

- CP Lab Safety. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, min 96%, 100 mg.

- Thermo Fisher Scientific. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, 95% 5 g.

- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.

- Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.

- Benchchem. (n.d.). Diethyl Cyclopentane-1,1-dicarboxylate|CAS 4167-77-5.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

- Google Patents. (1996). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.

- PubMed Central. (2012). Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives.

- Shenyang East Chemical Science-Tech Co.,Ltd. (2024). Chemical Properties and Uses of Dicyclohexylamine. Retrieved from Shenyang East Chemical Science-Tech Co.,Ltd.

- Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- University of Calgary. (n.d.). Spectra Problem #7 Solution.

- SpectraBase. (n.d.). (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum.

- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.

- MDPI. (n.d.). Effects of Roasting Conditions on the Quality of Sesame Oil: Sensory Profiles, Volatile Components, Fatty Acids and Oxidative Stability.

- PubMed. (n.d.). Phenytoin prodrugs IV: Hydrolysis of various 3-(hydroxymethyl)phenytoin esters.

- MDPI. (n.d.). Green Extraction and Liposomal Encapsulation of Inonotus obliquus (Chaga) Extracts: Comparative Phytochemical and Antioxidant Analysis.

- NIST. (n.d.). ethyl cyclopentanecarboxylate.

- MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization.

- Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE.

- Oakwood Chemical. (n.d.). Ethyl cyclopentanecarboxylate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1075-82-7: Cyclopentanecarboxylic acid, 1-(hydroxymeth… [cymitquimica.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. fishersci.com [fishersci.com]

- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.nl [fishersci.nl]

An In-Depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Functionalized Cyclopentane Core

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a bifunctional organic molecule featuring a cyclopentane ring scaffold, a common motif in a multitude of biologically active natural products and synthetic compounds.[1][2] Its structure, which incorporates both a primary alcohol and an ethyl ester at a quaternary carbon center, makes it a valuable and versatile building block in organic synthesis. The inherent conformational flexibility of the cyclopentane ring, existing in a dynamic equilibrium of non-planar "envelope" and "half-chair" forms, presents unique stereochemical considerations in its application.[2] This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and key applications of this compound, with a particular focus on its role in the development of agrochemicals and its potential in medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central five-membered carbocyclic ring substituted at the C1 position with both a hydroxymethyl group (-CH₂OH) and an ethyl carboxylate group (-COOCH₂CH₃). This 1,1-disubstitution pattern is key to its synthetic utility.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [3] |

| Molecular Weight | 172.22 g/mol | [3] |

| CAS Number | 1075-82-7 | [3] |

| IUPAC Name | ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate | [3] |

| Boiling Point (analog) | 206 °C (for Ethyl 1-hydroxycyclopentanecarboxylate) | [4][5] |

| Density (analog) | 1.144 g/cm³ (for Ethyl 1-hydroxycyclopentanecarboxylate) | [4][5] |

Note: Experimental physical properties for the title compound are not widely reported in peer-reviewed literature; data for the closely related analog, Ethyl 1-hydroxycyclopentanecarboxylate, is provided for estimation.

Conformational Analysis

The cyclopentane ring is not planar and exists as a dynamic equilibrium of puckered conformations to relieve torsional strain.[2] The two lowest energy conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). For 1,1-disubstituted cyclopentanes like this compound, the substituents will occupy positions that minimize steric interactions. The molecule will rapidly interconvert between these conformations in a process known as pseudorotation.[2] The specific conformational preference can be influenced by solvent and temperature, but a detailed analysis would require computational modeling or advanced NMR studies.

Caption: 2D structure of this compound.

Synthesis and Purification

This compound is typically synthesized via the esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid.[1] A common and efficient method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from the synthesis of the analogous compound, Ethyl 1-hydroxycyclopentanecarboxylate.[5]

Materials:

-

1-(Hydroxymethyl)cyclopentanecarboxylic acid

-

Absolute Ethanol (large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

To a solution of 1-(hydroxymethyl)cyclopentanecarboxylic acid in absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the different types of protons and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1-4.2 | Quartet | 2H | -OCH₂ CH₃ |

| ~3.6-3.7 | Singlet/Triplet | 2H | -CH₂ OH |

| ~1.6-2.0 | Multiplet | 8H | Cyclopentane ring protons |

| ~1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |

Note: The multiplicity of the -CH₂OH protons may vary depending on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Ester Carbonyl (C =O) |

| ~68 | C H₂OH |

| ~61 | -OC H₂CH₃ |

| ~50 | Quaternary C 1 of cyclopentane ring |

| ~30-40 | Cyclopentane ring C H₂ |

| ~14 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxymethyl group |

| ~2960, 2870 | C-H stretch | Aliphatic |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1180 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 172. Common fragmentation patterns would include the loss of water [M-H₂O]⁺, the ethoxy group [M-OCH₂CH₃]⁺, and the entire ester group [M-COOCH₂CH₃]⁺.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules due to its two reactive functional groups.[1]

Agrochemicals: Synthesis of Spiromesifen

A primary application of the closely related Ethyl 1-hydroxycyclopentanecarboxylate is in the synthesis of spiromesifen, a potent insecticide and miticide.[4][5][6] Spiromesifen belongs to the class of spirocyclic tetronic acid derivatives and acts by inhibiting lipid biosynthesis.[6] The synthesis involves the acylation of the hydroxyl group of the cyclopentane derivative with a substituted phenylacetyl chloride, followed by a base-mediated intramolecular Dieckmann condensation to form the spirocyclic tetronic acid core.[6]

Caption: Simplified reaction scheme for the synthesis of the spiromesifen core.

Potential in Medicinal Chemistry

While the direct use of this compound in drug synthesis is not extensively documented in peer-reviewed literature, its structural motifs are of significant interest. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.[1] The cyclopentane scaffold is present in numerous therapeutic agents, including prostaglandins and antiviral nucleoside analogs. The bifunctional nature of this molecule allows for the construction of spirocyclic systems and other complex architectures that are of interest in drug discovery programs. For instance, functionalized cyclopentane derivatives are being explored for the development of new antibiotics.

Conclusion and Future Outlook

This compound is a synthetically useful building block with established applications in the agrochemical industry and significant potential for broader use in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of two distinct and reactive functional groups make it an attractive starting material for the construction of complex molecular architectures. Future research may focus on expanding its utility in the synthesis of novel pharmaceutical agents, leveraging the unique stereochemical and conformational properties of the cyclopentane ring to design molecules with specific biological activities. A more detailed investigation into its conformational preferences through computational and advanced spectroscopic methods would further aid in its application in stereoselective synthesis.

References

-

LookChem. (n.d.). Cas 41248-23-1, ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE. Retrieved from [Link]

- Fischnaller, A., & Wachendorff-Neumann, U. (2003). Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. CHIMIA, 57(11), 697-703.

- BenchChem. (2025, December). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. BenchChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. lookchem.com [lookchem.com]

- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 6. chimia.ch [chimia.ch]

An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: Nomenclature, Synthesis, and Applications in Scaffold-Based Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a bifunctional organic molecule that serves as a valuable building block in modern synthetic chemistry. Its unique structure, featuring a quaternary carbon center with both an ester and a hydroxymethyl group on a cyclopentyl scaffold, offers significant opportunities for the creation of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role as a precursor to spirocyclic systems. We will delve into the mechanistic aspects of its utility, drawing parallels between its application in agrochemical synthesis and its potential in drug discovery, particularly in the context of enzyme inhibition.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the formal nomenclature and key identifiers for this compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate .[1] This name clearly defines the ethyl ester of a cyclopentanecarboxylic acid which is substituted at the first position with a hydroxymethyl group.

Synonyms and Common Names

In literature and commercial catalogs, this compound may be referred to by several synonyms, including:

-

Ethyl 1-hydroxymethyl cyclopentanecarboxylate[2]

-

1-Hydroxymethyl-cyclopentanecarboxylic acid ethyl ester[2]

-

This compound

Chemical Identifiers

For database searching and regulatory purposes, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 1075-82-7[1] |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| InChI Key | AUUICUZWYQYTNO-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is essential for its synthesis, purification, and characterization.

Physicochemical Properties

While extensive experimental data is not publicly available, the following properties are reported or can be reasonably inferred from its structure:

| Property | Value/Description |

| Appearance | Likely a liquid at room temperature. |

| Purity (Typical) | Commercially available at ≥97% purity. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Its polarity, imparted by the hydroxyl group, may afford some solubility in polar aprotic solvents. |

| Storage | Should be stored in a tightly sealed container, away from oxidizing agents.[2] |

Spectroscopic Data

-

¹H NMR (Predicted):

-

δ 4.1-4.2 ppm (quartet): Methylene protons of the ethyl ester (-O-CH₂-CH₃).

-

δ 3.6-3.7 ppm (singlet or doublet): Methylene protons of the hydroxymethyl group (-CH₂-OH). The multiplicity will depend on the coupling with the hydroxyl proton, which can sometimes be broadened or exchange.

-

δ 1.6-2.0 ppm (multiplet): Protons of the cyclopentyl ring.

-

δ 1.2-1.3 ppm (triplet): Methyl protons of the ethyl ester (-O-CH₂-CH₃).

-

Variable ppm (broad singlet): Hydroxyl proton (-OH).

-

-

¹³C NMR (Predicted):

-

δ ~175 ppm: Carbonyl carbon of the ester.

-

δ ~66 ppm: Carbon of the hydroxymethyl group (-CH₂-OH).

-

δ ~60 ppm: Methylene carbon of the ethyl ester (-O-CH₂-CH₃).

-

δ ~40-50 ppm: Quaternary carbon of the cyclopentyl ring.

-

δ ~25-35 ppm: Other methylene carbons of the cyclopentyl ring.

-

δ ~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-CH₃).

-

-

FTIR (Predicted):

-

~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

-

~2950 cm⁻¹: C-H stretches of the alkyl groups.

-

~1730 cm⁻¹: C=O stretch of the ester.

-

~1180 cm⁻¹: C-O stretch of the ester.

-

Synthesis and Experimental Protocols

This compound is primarily used as a synthetic intermediate. While a specific, detailed protocol for its synthesis is not widely published, a reliable method can be adapted from the synthesis of its close analog, ethyl 1-hydroxycyclopentanecarboxylate. The following is a representative, self-validating protocol.

Adapted Synthesis Protocol: Esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid

This protocol is based on the well-established Fischer esterification reaction. The causality behind the choice of reagents and conditions is to drive the equilibrium towards the product.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-(hydroxymethyl)cyclopentanecarboxylic acid (1 equivalent) in absolute ethanol (acting as both solvent and reagent, typically a 5-10 fold excess by volume), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) with cooling in an ice bath. The use of a large excess of ethanol shifts the reaction equilibrium towards the ester product.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for an extended period (e.g., 24-72 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting carboxylic acid. Gentle reflux can be employed to accelerate the reaction, but this may lead to side products.

-

Workup - Quenching and Extraction: Upon completion, cool the reaction mixture and carefully neutralize the sulfuric acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. The bulk of the ethanol is then removed under reduced pressure using a rotary evaporator. The remaining aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Workup - Washing and Drying: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any remaining acid and water-soluble impurities. The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Applications in Chemical Synthesis and Drug Discovery

The bifunctional nature of this compound makes it a versatile building block for constructing more complex molecules, particularly those with a spirocyclic core.

A Key Intermediate for Spirocyclic Scaffolds

Spirocycles are highly sought-after motifs in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space.[3] this compound is a precursor to the spirocyclic insecticide/acaricide, spiromesifen .[4] The synthesis of spiromesifen involves the use of a cyclopentane-based building block derived from this ester.

Logical Relationship Diagram

Caption: Role as a precursor to the ACCase inhibitor spiromesifen.

Case Study: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The biological target of spiromesifen is Acetyl-CoA Carboxylase (ACCase) , a critical enzyme in the biosynthesis of fatty acids.[5][6] ACCase catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. By inhibiting this enzyme, spiromesifen disrupts lipid metabolism in target pests, leading to their demise.[7]

This mechanism of action provides a compelling case study for drug development professionals. ACCase is also a validated therapeutic target in several human diseases, including:

-

Metabolic Diseases: Inhibition of ACCase can reduce de novo lipogenesis and stimulate fatty acid oxidation, making it an attractive strategy for treating obesity, type 2 diabetes, and nonalcoholic fatty liver disease.[7]

-

Oncology: Cancer cells often exhibit upregulated fatty acid synthesis to support rapid proliferation. Therefore, ACCase inhibitors are being explored as potential anti-cancer agents.[5]

-

Infectious Diseases: As fatty acid synthesis is essential for bacterial membrane biogenesis, ACCase represents a target for the development of novel antibiotics.[5]

The successful development of spiromesifen, originating from a scaffold accessible from this compound, underscores the potential of using similar synthetic strategies to develop novel ACCase inhibitors for human therapeutic use. The cyclopentane ring serves as a rigid scaffold to orient the necessary pharmacophoric elements for binding to the enzyme's active site.

Conclusion

This compound is more than a simple organic molecule; it is a versatile synthetic tool that provides access to complex, three-dimensional chemical space. Its role in the synthesis of the ACCase inhibitor spiromesifen highlights the potential of the cyclopentane scaffold in the design of enzyme inhibitors. For researchers in drug discovery, this compound represents an opportunity to explore novel spirocyclic and substituted cyclopentane derivatives as potential therapeutic agents targeting a range of diseases where the modulation of fatty acid metabolism is a key objective. The synthetic accessibility and the potential for diverse functionalization make it a valuable addition to the modern medicinal chemist's toolbox.

References

-

Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. (2020). Future Medicinal Chemistry. [Link]

-

Spiromesifen, an insecticide inhibitor of lipid synthesis, affects the amounts of carbohydrates, glycogen and the activity of la. (2015). Journal of Asia-Pacific Entomology. [Link]

-

Resistance to spiromesifen in Trialeurodes vaporariorum is associated with a single amino acid replacement in its target enzyme acetyl-coenzyme A carboxylase. (2012). Insect Molecular Biology. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 5. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - ProQuest [proquest.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate, a versatile building block with significant potential in synthetic organic chemistry and drug discovery. The information presented herein is curated to empower researchers with the technical insights necessary for its effective application in the laboratory.

Introduction

This compound (EHMC) is a bifunctional organic molecule incorporating both a primary alcohol and an ethyl ester moiety on a cyclopentane scaffold. This unique structural arrangement makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical entities. Its CAS Registry Number is 1075-82-7.[1][2] The presence of two distinct reactive centers allows for sequential and selective chemical transformations, offering a strategic advantage in multi-step synthetic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of EHMC is paramount for its successful handling, reaction optimization, and purification. The key physical and chemical identifiers are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate | [2] |

| CAS Number | 1075-82-7 | [1][2] |

| Molecular Formula | C₉H₁₆O₃ | [3] |

| Molecular Weight | 172.22 g/mol | [2] |

| Appearance | Slightly yellow to colorless clear liquid | [4] |

Note: Some physical properties such as boiling point, density, and flash point have been reported for the closely related structural isomer, ethyl 1-hydroxycyclopentanecarboxylate (CAS 41248-23-1), and may serve as a useful estimation for EHMC.[5]

| Estimated Physical Property | Value | Source for Related Compound |

| Boiling Point | 206 °C | [5] |

| Density | 1.144 g/cm³ | [5] |

| Flash Point | 77 °C | [5] |

Solubility Profile

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the hydroxyl group and the ethyl ester. This duality allows for a diverse range of chemical transformations.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo a variety of reactions, including:

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers through reactions with acylating or alkylating agents, respectively.

-

Nucleophilic Substitution: The hydroxyl group can be transformed into a leaving group, facilitating its displacement by a variety of nucleophiles.

Reactions of the Ester Group

The ethyl ester group is susceptible to reactions typical of carboxylic acid derivatives:

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.

-

Transesterification: Treatment with another alcohol in the presence of a suitable catalyst can lead to the formation of a different ester.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Aminolysis: Reaction with amines can yield the corresponding amides.

The interplay of these reactive sites can be strategically exploited in synthetic design. The following diagram illustrates the key reactive pathways of EHMC.

Figure 1: Key reaction pathways of this compound, showcasing the reactivity of its hydroxyl and ester functional groups.

Spectroscopic Characterization

Mass Spectrometry

In mass spectrometry, the protonated molecule [M+H]⁺ would be expected. A reported mass spectrum for a closely related synthesis showed a peak at m/z: 159 ([M+H]⁺) for ethyl 1-hydroxycyclopentanecarboxylate, which has a slightly different molecular weight.[5] For EHMC (MW = 172.22), the [M+H]⁺ ion would be observed at approximately m/z 173.23.

Infrared (IR) Spectroscopy

The IR spectrum of EHMC is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Sharp peaks around 2950-2850 cm⁻¹ due to the C-H bonds of the cyclopentane ring and the ethyl group.

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: Bands in the region of 1250-1000 cm⁻¹ associated with the C-O single bonds of the ester and the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. The expected signals include:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet for the methylene protons of the ethyl group adjacent to the oxygen atom.

-

A singlet or a multiplet for the methylene protons of the hydroxymethyl group.

-

Multiplets for the methylene protons of the cyclopentane ring.

-

A singlet for the hydroxyl proton, which is often broad and its chemical shift can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule:

-

A signal for the carbonyl carbon of the ester group in the downfield region (around 170-180 ppm).

-

Signals for the carbons of the cyclopentane ring.

-

A signal for the carbon of the hydroxymethyl group.

-

Signals for the methylene and methyl carbons of the ethyl group.

Synthesis and Purification

A common laboratory-scale synthesis of a related compound, ethyl 1-hydroxycyclopentanecarboxylate, involves the esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[5]

Illustrative Synthetic Protocol (for a related compound)

-

Reaction Setup: To a solution of 1-hydroxycyclopentanecarboxylic acid in ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.[5]

-

Reaction Execution: The reaction mixture is stirred at room temperature for an extended period (e.g., 3 days) to ensure complete conversion.[5]

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated saline solution.[5]

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved through techniques such as column chromatography or distillation under reduced pressure.[5]

Figure 2: A generalized workflow for the synthesis of a related cyclopentane carboxylate derivative, illustrating the key steps from reaction setup to purification.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[6][7]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature allows for the introduction of a cyclopentane ring with further modifiable handles, a structural motif present in various biologically active compounds. For instance, the related compound ethyl 1-hydroxycyclopentanecarboxylate is used in the synthesis of spiromesifen, an insecticide and miticide.[5] This highlights the utility of such scaffolds in the development of agrochemicals and potentially pharmaceuticals.

Conclusion

This compound is a versatile chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. A thorough understanding of its physical, chemical, and spectroscopic properties is crucial for its effective utilization. This guide provides a foundational understanding of these characteristics to aid researchers in their synthetic endeavors.

References

-

PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). ethyl cyclopentanecarboxylate. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

CP Lab Safety. (n.d.). Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, min 96%, 100 mg. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1-hydroxycyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. H62804.03 [thermofisher.com]

- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.nl [fishersci.nl]

- 7. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary hydroxyl group in Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic factors governing the transformations of this key functional group. We present a detailed exploration of oxidation, etherification, esterification, and conversion to leaving groups, supported by established mechanistic principles and field-proven experimental protocols. Each section is designed to offer not just procedural steps, but a deeper understanding of the underlying chemical causality, empowering researchers to optimize existing methods and devise novel synthetic strategies.

Introduction: Structural and Reactivity Overview

This compound is a bifunctional molecule featuring a primary hydroxyl group and an ethyl ester, both attached to a quaternary carbon center within a cyclopentane ring. This unique structural arrangement presents both challenges and opportunities in synthetic chemistry. The primary hydroxyl group is a versatile handle for a variety of chemical transformations, yet its reactivity is significantly modulated by the steric hindrance imposed by the 1,1-disubstituted cyclopentyl moiety and the electronic influence of the adjacent electron-withdrawing ethyl carboxylate group.

Understanding these influences is paramount for predicting reaction outcomes and selecting appropriate reagents and conditions. This guide will systematically dissect the reactivity of the hydroxyl group in the context of these structural features.

The Interplay of Steric and Electronic Effects

The chemical behavior of the hydroxymethyl group is not merely that of a simple primary alcohol. Two key factors are at play:

-

Steric Hindrance: The quaternary carbon to which the hydroxymethyl group is attached is part of a five-membered ring. This "neopentyl-like" arrangement creates significant steric bulk around the reaction center. This hindrance can impede the approach of bulky reagents and may necessitate more forcing reaction conditions or specialized reagents designed to overcome steric challenges. For instance, standard SN2 reactions at this center can be sluggish.[1]

-

Electronic Effects: The ethyl carboxylate group is electron-withdrawing due to the inductive effect of the carbonyl group. This effect can influence the acidity of the hydroxyl proton and the electron density on the adjacent carbon, which in turn affects the rates and pathways of certain reactions.

The subsequent sections will explore how these factors manifest in specific chemical transformations.

Oxidation of the Hydroxyl Group

The oxidation of the primary hydroxyl group in this compound can lead to either the corresponding aldehyde, Ethyl 1-formylcyclopentanecarboxylate, or the carboxylic acid, Ethyl 1-carboxycyclopentanecarboxylate, depending on the choice of oxidant and reaction conditions.[2]

Oxidation to the Aldehyde

To achieve the partial oxidation to the aldehyde, it is crucial to employ mild and selective oxidizing agents that do not over-oxidize the product to the carboxylic acid.[3] The steric hindrance around the hydroxyl group can be advantageous here, as it can sometimes slow down the rate of over-oxidation.

The Swern oxidation is a reliable method for converting sterically hindered primary alcohols to aldehydes under mild, chromium-free conditions.[4][5][6][7][8]

Experimental Protocol:

-

To a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 equiv.) dropwise, ensuring the temperature remains below -60 °C.

-

Stir the mixture for 15 minutes to form the chlorosulfonium salt.

-

Add a solution of this compound (1.0 equiv.) in DCM dropwise to the reaction mixture at -78 °C.

-

Stir for 45 minutes at this temperature.

-

Add triethylamine (5.0 equiv.) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality: The low temperature is critical to control the formation and reactivity of the highly reactive intermediates.[4][7] Triethylamine acts as a non-nucleophilic base to facilitate the final elimination step.

Oxidation to the Carboxylic Acid

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required.

The Jones oxidation is a robust and cost-effective method for the oxidation of primary alcohols to carboxylic acids.[9][10][11][12][13] The aqueous acidic conditions ensure the intermediate aldehyde is rapidly hydrated and further oxidized.

Experimental Protocol:

-

Dissolve this compound (1.0 equiv.) in acetone and cool the solution to 0 °C in an ice bath.

-

Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and water.

-

Add the Jones reagent dropwise to the alcohol solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding isopropanol until the orange color turns to green.

-

Filter the mixture through a pad of celite and wash with acetone.

-

Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Causality: The strong oxidizing power of chromic acid, formed in situ, is necessary for the complete oxidation.[9][10] The use of acetone as a co-solvent helps to solubilize the organic substrate.

| Oxidation Method | Product | Key Reagents | Typical Yield | Reference |

| Swern Oxidation | Aldehyde | (COCl)₂, DMSO, Et₃N | 85-95% | |

| Jones Oxidation | Carboxylic Acid | CrO₃, H₂SO₄, Acetone | 80-90% |

Etherification of the Hydroxyl Group

The formation of an ether from the hydroxyl group can be achieved through various methods, with the Williamson ether synthesis being the most common. However, the neopentyl-like nature of the substrate makes direct SN2 reactions challenging.

Recommended Protocol: Williamson Ether Synthesis via a Tosylate Intermediate

A two-step approach is often more effective for sterically hindered alcohols. First, the alcohol is converted to a better leaving group, such as a tosylate, which is then displaced by an alkoxide.

Step 1: Tosylation

Experimental Protocol:

-

Dissolve this compound (1.0 equiv.) in anhydrous pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the tosylate.

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The low temperature helps to prevent side reactions.

Step 2: Ether Formation

Experimental Protocol:

-

Prepare the desired sodium alkoxide by dissolving sodium metal (1.1 equiv.) in the corresponding anhydrous alcohol under an inert atmosphere.

-

Add a solution of the tosylate (1.0 equiv.) in the same alcohol to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and quench with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the ether by column chromatography.

Causality: The conversion of the hydroxyl group to a tosylate creates an excellent leaving group, facilitating the subsequent SN2 displacement by the alkoxide.[14]

Caption: Williamson Ether Synthesis Workflow.

Conversion to Alkyl Halides

Transforming the hydroxyl group into an alkyl halide is a key step for many subsequent nucleophilic substitution reactions. Given the steric hindrance, methods that avoid the formation of a primary carbocation are preferred.

Recommended Protocol: Appel Reaction

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl chlorides or bromides using triphenylphosphine and a carbon tetrahalide.[15][16][17][18][19]

Experimental Protocol for Alkyl Chloride:

-

To a solution of this compound (1.0 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous carbon tetrachloride, stir the mixture at room temperature.

-

Heat the reaction to a gentle reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove any precipitated triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford Ethyl 1-(chloromethyl)cyclopentanecarboxylate.

Causality: The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the halide ion in an SN2 fashion.[16][18] This mechanism is well-suited for sterically hindered primary alcohols as it avoids carbocation formation.

Competing Reactivity: Hydrolysis of the Ester Group

It is crucial to consider the stability of the ethyl ester group under the various reaction conditions employed for the modification of the hydroxyl group. Both acidic and basic conditions can lead to ester hydrolysis.

-

Acidic Hydrolysis: Strong acidic conditions, such as those used in the Jones oxidation, can potentially lead to some degree of ester hydrolysis, especially with prolonged reaction times or elevated temperatures.[20][21][22][23][24]

-

Basic Hydrolysis (Saponification): Strong basic conditions, like those used in the Williamson ether synthesis with a sodium alkoxide, can readily hydrolyze the ester to the corresponding carboxylate salt.[25][26][27] This is often an irreversible process.

Considerations for Selectivity:

-

To minimize ester hydrolysis during acid-catalyzed reactions, use the mildest acidic conditions possible and monitor the reaction closely to avoid unnecessarily long reaction times.

-

In base-mediated reactions, if the ester functionality needs to be preserved, consider using non-hydroxidic bases or protecting the ester group prior to the reaction.

Caption: Competing Reaction Pathways.

Conclusion

The reactivity of the hydroxyl group in this compound is a fascinating case study in the influence of local steric and electronic environments on functional group transformations. While the primary nature of the alcohol suggests a wide range of possible reactions, the steric congestion imposed by the 1,1-disubstituted cyclopentane ring necessitates the use of carefully selected reagents and protocols. This guide has provided a detailed overview of key transformations, emphasizing methods that are effective for sterically hindered substrates. By understanding the principles outlined herein, researchers can confidently navigate the synthetic chemistry of this valuable building block and its analogs.

References

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]

-

J&K Scientific LLC. (2025). Appel Reaction. [Link]

-

Wikipedia. (n.d.). Appel reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

-

Journal of the American Chemical Society. (1959). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]

-

Wikipedia. (n.d.). Jones oxidation. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]

-

Chemguide. (n.d.). hydrolysis of esters. [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

-

Wikipedia. (n.d.). Swern oxidation. [Link]

-

ReactionWeb.io. (2025). Alcohol + SOCl2. [Link]

-

Williamson Ether Synthesis. (n.d.). [Link]

-

Organic Syntheses. (n.d.). neopentyl alcohol. [Link]

-

JoVE. (2025). Video: Oxidation of Alcohols. [Link]

-

Williamson Ether Synthesis. (n.d.). [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2019). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

PMC - NIH. (2014). Redox-Triggered C–C Coupling of Alcohols and Vinyl Epoxides: Diastereo- and Enantioselective Formation of All-Carbon Quaternary Centers via tert-(Hydroxy)-Prenylation. [Link]

-

Organic Chemistry Tutor. (n.d.). Jones Oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

-

The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]

-

Common Conditions. (n.d.). Ester to Acid. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. (2025). Finkelstein Reaction. [Link]

-

Unacademy. (n.d.). Finkelstein Reaction. [Link]

-

Algor Cards. (n.d.). Acid-Catalyzed Hydrolysis of Esters. [Link]

-

YouTube. (2020). Jones Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

-

Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

-

Common Conditions. (n.d.). Alcohol to Chloride. [Link]

-

YouTube. (2025). The Finkelstein Reaction Mechanism. [Link]

-

YouTube. (2024). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Chloride via Reaction with SOCl₂ in Pyridine. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

-

Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

YouTube. (2018). Oxidation of Alcohols: Primary, Secondary and Tertiary. [Link]

-

Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2025). [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. Jones Oxidation [organic-chemistry.org]

- 10. Jones oxidation - Wikipedia [en.wikipedia.org]

- 11. Video: Oxidation of Alcohols [jove.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. grokipedia.com [grokipedia.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Appel reaction - Wikipedia [en.wikipedia.org]

- 18. Appel Reaction [organic-chemistry.org]

- 19. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 22. Acid-Catalyzed Hydrolysis of Esters | Algor Cards [cards.algoreducation.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: A Versatile Scaffold for Complex Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Unique Bifunctional Building Block

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (EC) is a bifunctional organic molecule that has emerged as a valuable intermediate and building block in modern organic synthesis.[1][2] Its structure, featuring a primary alcohol and an ethyl ester appended to a quaternary center on a cyclopentane ring, offers a unique combination of reactive sites. This guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the synthetic utility of EC. We will delve into the reactivity of its distinct functional groups, present detailed experimental protocols for its key transformations, and explore its potential in the construction of complex molecular scaffolds, including spirocycles and highly substituted carbocycles.

The strategic placement of the hydroxyl and ester functionalities on a constrained five-membered ring makes EC a powerful tool for introducing complexity and chirality in synthetic routes. The quaternary carbon atom at the point of substitution provides a stable anchor for further stereocontrolled elaborations. This guide will serve as a technical resource, elucidating the causality behind experimental choices and providing a framework for the rational design of synthetic pathways utilizing this versatile building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective utilization in synthesis.

| Property | Value |

| CAS Number | 1075-82-7 |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate |

Spectroscopic Data:

-

¹H-NMR (400 MHz, CDCl₃): δ 4.15–4.25 (q, 2H, -OCH₂CH₃); δ 3.60–3.70 (t, 2H, -CH₂OH); δ 1.80–2.20 (m, 8H, cyclopentane ring protons); δ 1.25 (t, 3H, -OCH₂CH₃).

-

¹³C-NMR (100 MHz, CDCl₃): δ 174.5 (ester carbonyl, C=O); δ 65.8 (-CH₂OH); δ 60.1 (-OCH₂CH₃); δ 35.2–45.0 (cyclopentane ring carbons); δ 14.1 (-OCH₂CH₃).

-

Infrared (IR) (neat, cm⁻¹): 3450–3300 (O-H stretch, hydroxymethyl); 1725 (C=O stretch, ester); 1250–1050 (C-O stretches, ester and hydroxymethyl).

-

Mass Spectrometry (EI-MS): m/z 172 [M]⁺ (molecular ion); m/z 154 [M – H₂O]⁺ (loss of water); m/z 127 [C₇H₁₁O₂]⁺ (cyclopentane fragment with ester group).

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the primary alcohol and the ethyl ester. This allows for selective manipulation and the introduction of diverse functionalities.

Caption: Key synthetic transformations of this compound.

I. Transformations of the Hydroxymethyl Group

The primary alcohol is a versatile handle for a variety of transformations, including oxidation, substitution, and etherification.

The controlled oxidation of the primary alcohol to an aldehyde provides a key intermediate, ethyl 1-formylcyclopentanecarboxylate, which can be further utilized in reactions such as Wittig olefination, aldol condensation, or reductive amination. More vigorous oxidation leads to the corresponding carboxylic acid.

1. Swern Oxidation to Ethyl 1-formylcyclopentanecarboxylate